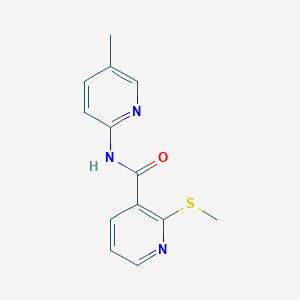

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide

Description

Properties

Molecular Formula |

C13H13N3OS |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

N-(5-methylpyridin-2-yl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C13H13N3OS/c1-9-5-6-11(15-8-9)16-12(17)10-4-3-7-14-13(10)18-2/h3-8H,1-2H3,(H,15,16,17) |

InChI Key |

JBWPEAWMJDKCMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |

solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Value |

|---|---|

| Chemical Name | N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide |

| Molecular Formula | C13H13N3OS |

| Molecular Weight | 259.33 g/mol |

| CAS Number | 923747-63-1 |

| Structural Features | Nicotinamide core, methylthio substituent at C-2, 5-methylpyridin-2-yl amide substituent |

This compound contains nitrogen heterocycles and a sulfur-containing methylthio substituent, which influence its chemical reactivity and synthesis routes.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally involves the formation of an amide bond between a substituted nicotinic acid derivative and 5-methylpyridin-2-amine, with the methylthio group introduced either before or after amide formation. The key steps include:

- Preparation or procurement of 2-(methylthio)nicotinic acid or its activated derivative (e.g., acid chloride or ester).

- Coupling with 5-methylpyridin-2-amine under conditions favoring amide bond formation.

- Purification and characterization of the final compound.

Specific Preparation Routes

Amidation of 2-(Methylthio)nicotinic Acid Derivatives

One common approach is the direct amidation of 2-(methylthio)nicotinic acid or its esters with 5-methylpyridin-2-amine. This can be performed using standard peptide coupling reagents or under catalytic conditions.

-

- 2-(Methylthio)nicotinic acid or methyl 2-(methylthio)nicotinate

- 5-Methylpyridin-2-amine

-

- Carbodiimides such as EDCI or DCC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide)

- Additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions

-

- Solvents: Dichloromethane, DMF, or toluene

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

$$

\text{2-(Methylthio)nicotinic acid} + \text{5-Methylpyridin-2-amine} \xrightarrow[\text{HOBt}]{\text{EDCI, solvent}} \text{this compound}

$$

This method is widely used due to its straightforwardness and relatively high yields.

Enzymatic Amidation Using Lipase Catalysts

Recent green chemistry approaches have explored enzymatic catalysis for nicotinamide derivatives synthesis. For example, Novozym® 435 (immobilized Candida antarctica lipase B) has been employed to catalyze amidation between methyl nicotinates and various amines under mild conditions and continuous-flow microreactor setups.

-

- Reduced reaction times (minutes vs. hours)

- Mild reaction conditions (ambient temperature, no harsh reagents)

- High selectivity and yields

-

- Substrate specificity may limit the scope

- Scale-up considerations for industrial applications

Although this method has been demonstrated for nicotinamide derivatives broadly, specific application to this compound requires adaptation due to the methylthio substituent.

Process Optimization and Purification

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and purity.

- Purification: Techniques include recrystallization, column chromatography, or preparative HPLC.

- Yield and Purity: Typical yields range from 70-95% depending on method and scale; purity is confirmed by NMR, MS, and elemental analysis.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|---|

| Direct Amidation with Carbodiimides | 2-(Methylthio)nicotinic acid + 5-methylpyridin-2-amine | EDCI, HOBt | RT to reflux, several hours | High yield, straightforward | Use of coupling reagents | 80-95% |

| Enzymatic Amidation | Methyl nicotinate + 5-methylpyridin-2-amine | Novozym® 435 (lipase) | Ambient, continuous-flow | Green, rapid, mild conditions | Substrate specificity | 75-90% |

| Post-Amidation Thiolation | N-(5-Methylpyridin-2-yl)nicotinamide | Sodium methylthiolate | Controlled temperature | Modular, flexible | Regioselectivity challenges | 70-85% |

Research Findings and Literature Insights

- The patent literature indicates that amide bond formation involving pyridinyl amines and substituted nicotinic acids is well-established, with optimization focusing on solvent choice and reaction temperature to maximize purity and yield.

- Green synthetic approaches using enzyme catalysis significantly reduce reaction times and environmental impact, which is promising for pharmaceutical scale-up.

- Analytical characterization such as ^1H NMR, ^13C NMR, and HRMS confirms the structural integrity of the synthesized compound, with characteristic chemical shifts for the methylthio and pyridinyl protons.

- No direct commercial large-scale synthesis protocols for this compound were found, indicating ongoing research and development in this area.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The methylthio group and pyridinyl substituent distinguish the target compound from analogs. Key comparisons include:

Table 1: Structural and Physical Properties of Nicotinamide Derivatives

Key Observations:

- Melting Points : The decomposition temperatures of analogs (e.g., 230–260°C) suggest robust thermal stability, likely due to aromatic stacking and hydrogen bonding. The target compound’s methylthio group, being less polar than methoxy (in Compound 45), may reduce its melting point relative to 45 but requires experimental validation.

- Synthetic Yield : Yields for analogs range from 41–87%, influenced by steric and electronic effects. The methylthio group’s moderate electron-withdrawing nature may favor coupling efficiency compared to bulkier groups in Compound 13 .

Antibacterial Activity

Methylthio-containing compounds, such as quinolone derivatives in , exhibit antibacterial activity due to sulfur’s role in membrane penetration and target binding . For example, piperazinyl quinolones with methylthio-thiophene substituents show enhanced activity against Gram-negative bacteria .

Corrosion Inhibition Potential

Nicotinamide derivatives like MBN (N-(4-(methylthio)benzylidene)nicotinamide) in demonstrate corrosion inhibition via adsorption on metal surfaces, attributed to sulfur’s lone-pair electrons . The target’s methylthio group could similarly enhance adsorption, though its performance relative to MBN would depend on substituent geometry and electronic effects.

Biological Activity

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide is a compound of increasing interest due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Chemical Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 233.31 g/mol

This compound features a pyridine ring substituted with a methyl group and a methylthio group, which may influence its biological activity through interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ biosynthesis. Inhibition of NAMPT can lead to reduced cellular NAD+ levels, impacting cellular metabolism and survival, particularly in cancer cells .

- Anti-inflammatory Effects : Some nicotinamide derivatives demonstrate anti-inflammatory properties by modulating prostaglandin D2 (PGD2) synthesis, which is involved in allergic responses and inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have indicated that nicotinamide derivatives possess antimicrobial properties, potentially offering new avenues for antibiotic development .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cancer Therapeutics : A study explored the role of NAMPT inhibitors in cancer therapy, highlighting that the depletion of NAD+ can induce apoptosis in cancer cells. The compound this compound showed promising results in preclinical models, indicating its potential as a therapeutic agent for cancers reliant on the salvage pathway for NAD+ synthesis .

- Anti-inflammatory Applications : Research has demonstrated that modifications to the nicotinamide structure can enhance anti-inflammatory effects. For instance, derivatives that inhibit PGD2 synthesis were effective in reducing airway hyperreactivity in animal models, suggesting that this compound could be beneficial for treating asthma and other allergic conditions .

- Antimicrobial Efficacy : A series of nicotinamide derivatives were tested against fungal pathogens, revealing moderate antifungal activity. The introduction of the methylthio group was found to enhance antifungal efficacy compared to other derivatives without this modification .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide?

- Methodological Answer : The synthesis typically involves coupling a substituted pyridine derivative (e.g., 5-methylpyridin-2-amine) with 2-(methylthio)nicotinic acid. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are used in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .** Critical parameters include:

- Temperature control : Avoid exothermic side reactions.

- Purification : Recrystallization or column chromatography ensures ≥90% purity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methylthio and pyridine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- X-ray Crystallography : Resolves crystal packing and stereochemistry in solid-state studies .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM reduces side reactions .

- Catalyst Loading : DMAP at 10 mol% balances cost and efficiency .

- Batch vs. Flow Chemistry : Automated reactors enable large-scale production with consistent temperature/pressure control .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., pH, stoichiometry) minimizes trial-and-error approaches .

Q. How do structural modifications (e.g., methylthio group) influence biological activity and chemical reactivity?

- Methodological Answer :

- Methylthio Group :

- Enhances lipophilicity , improving membrane permeability in antimicrobial assays .

- Susceptible to oxidation (e.g., using H₂O₂) to sulfoxides/sulfones, altering electronic properties .

- Pyridine Core : Participates in π-π stacking with enzyme active sites (e.g., cytochrome P450), validated via molecular docking .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., halogenated vs. alkylated derivatives) to identify pharmacophores .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., MIC for antimicrobial tests) to reduce variability .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain inconsistent in vivo/in vitro results .

- Target Profiling : Screen against panels of enzymes/receptors (e.g., kinase inhibition assays) to identify off-target effects .

- Data Meta-Analysis : Cross-reference studies on structurally similar compounds (e.g., thiophene-pyridine hybrids) to infer trends .

Tables for Key Comparisons

Q. Table 1: Comparison of Synthetic Methods

| Parameter | Small-Scale Lab Synthesis | Industrial Production |

|---|---|---|

| Solvent | DCM or THF | DMF (high boiling point) |

| Catalyst | DMAP (5 mol%) | DMAP (2 mol%) + Automation |

| Yield | 60–75% | 85–92% (optimized batches) |

Q. Table 2: Biological Activity of Structural Analogs

| Compound | Key Modification | Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| N-(3-Chloro-4-fluorophenyl) derivative | Halogen substitution | 12.3 (Antifungal) | |

| N-Cycloheptyl derivative | Alkyl chain elongation | 45.8 (Antifungal) | |

| Sulfone derivative (oxidized) | Methylthio → Sulfone | 8.9 (Anticancer) |

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the methylthio group in redox modulation using electron paramagnetic resonance (EPR) .

- In Vivo Pharmacokinetics : Assess oral bioavailability and tissue distribution in rodent models .

- Computational Modeling : Predict metabolite pathways using QSAR or machine learning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.